Ethyl 7-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-hydroxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The presence of a hydroxyl group at the 7th position and an ethyl ester group at the 3rd position of the quinoline ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in industrial processes are selected based on their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 7-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit specific enzymes involved in disease pathways, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 7-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-3-carboxylic acid: Lacks the ethyl ester group, resulting in different chemical properties and reactivity.
7-Bromo-4-hydroxyquinoline-3-carboxylate:
The unique combination of the hydroxyl group and ethyl ester group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Biological Activity
Ethyl 7-hydroxyquinoline-3-carboxylate (EHQC) is a quinoline derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a hydroxyl group at the 7th position and an ethyl ester at the 3rd position, contributes to its unique reactivity and potential therapeutic applications. This article reviews the biological activity of EHQC, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy against pathogens, and potential therapeutic roles.
Chemical Structure and Properties
The chemical structure of EHQC is represented as follows:
- Molecular Weight : 219.22 g/mol
- Functional Groups : Hydroxyl (-OH), Carboxylate (-COOEt), Quinoline ring
The biological activity of EHQC is primarily attributed to its ability to interact with various biological molecules:
- DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its function and potentially leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : EHQC has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and antiviral properties .
- Hydrogen Bonding : The hydroxyl group at the 7th position can form hydrogen bonds with biological targets, enhancing the compound's affinity for various biomolecules.
Antimicrobial Activity
EHQC exhibits significant antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have reported that EHQC demonstrates inhibitory effects against various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For example, one study noted inhibition zones of 25 mm against Klebsiella pneumoniae, comparable to standard antibiotics .
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 24 | |
Klebsiella pneumoniae | 25 | |
Pseudomonas aeruginosa | 22 |
- Antiviral Activity : EHQC has also been evaluated for its antiviral properties. In vitro studies indicated that derivatives of EHQC can inhibit the replication of hepatitis B virus (HBV) in HepG2.2.15 cells with IC50 values ranging from 2.6 μM to 12.6 μM, demonstrating significant antiviral activity compared to standard treatments like lamivudine .
Case Studies and Research Findings
- Antiviral Efficacy : A study focused on new derivatives of EHQC highlighted their potential in inhibiting HBV replication. Specific compounds showed IC50 values significantly lower than those of control drugs, indicating a promising avenue for further research in antiviral therapies .
- Antioxidative Properties : Research has also explored the antioxidative effects of quinoline derivatives, suggesting that compounds like EHQC can protect erythrocytes from oxidative damage induced by free radicals. This property may be beneficial in developing treatments for oxidative stress-related diseases .
- Cytotoxicity Assessment : The cytotoxic effects of EHQC were evaluated in various cancer cell lines, revealing selective toxicity towards cancer cells while sparing normal cells, thus highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 7-hydroxyquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKWZHREHOEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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